

# A Comparative Analysis of Twistane and Other Cycloalkanes for Drug Development Professionals

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## Compound of Interest

Compound Name: *Twistane*

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A deep dive into the physicochemical and structural properties of **twistane**, benchmarked against adamantane, cubane, and the foundational cycloalkane, cyclohexane. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-referencing of experimental data to inform the strategic use of these unique molecular scaffolds in medicinal chemistry.

**Twistane**, a tricyclic alkane with a twisted boat conformation, presents a unique three-dimensional structure that has garnered interest in the field of drug design. Its rigidity and chirality, contrasted with the more symmetrical and well-studied cycloalkanes like adamantane and cyclohexane, offer a distinct platform for the development of novel therapeutics. This guide provides a comparative analysis of key experimental data to elucidate the relative advantages and characteristics of **twistane**.

## Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of **twistane** and other relevant cycloalkanes, providing a quantitative basis for comparison.

Property	Twistane	Adamantane	Cubane	Cyclohexane
Molecular Formula	C <sub>10</sub> H <sub>16</sub> [1][2]	C <sub>10</sub> H <sub>16</sub>	C <sub>8</sub> H <sub>8</sub>	C <sub>6</sub> H <sub>12</sub> [1][3]
Molecular Weight (g/mol)	136.24[4]	136.24	104.15	84.16[3]
Melting Point (°C)	163 - 164.8[1][3]	270 (sublimes)[5]	131	6.55[3]
Boiling Point (°C)	187.1 (at 760 mmHg)[6]	Sublimes	133.5	80.7[3]
Density (g/cm <sup>3</sup> )	0.976[6]	1.07	1.29	0.779[3]
Strain Energy (kcal/mol)	26.1[7]	6.5[7]	159[7]	0 (strain-free reference)[2][4]
Point Group Symmetry	D <sub>2</sub> [1][2]	T <sub>d</sub>	O <sub>h</sub>	D <sub>6h</sub> (planar), D <sub>3d</sub> (chair)

## Structural and Spectroscopic Insights

The unique twisted boat conformation of **twistane**'s rings sets it apart from the strain-free chair conformation of adamantane and cyclohexane. This inherent twist induces significant strain energy, influencing its reactivity and electronic properties.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **twistane** are more complex than that of the highly symmetrical adamantane, reflecting its lower D<sub>2</sub> symmetry.[8] Adamantane exhibits two poorly resolved signals in its <sup>1</sup>H NMR spectrum, consistent with its high symmetry.[5] In contrast, the less symmetrical structure of **twistane** leads to a more dispersed NMR spectrum, which can be advantageous for detailed structural analysis of its derivatives.

**X-ray Absorption Spectroscopy (XAS):** XAS studies reveal significant differences in the electronic structures of these cycloalkanes, largely dictated by their molecular shape and strain.[9] A broad C-C σ\* resonance in the absorption spectrum of adamantane splits into two narrower and more intense resonances with increasing strain in **twistane** and cubane.[9] This

indicates that the molecular geometry plays a crucial role in determining the electronic properties, a key consideration for designing molecules with specific electronic functionalities.

## Experimental Protocols

### General Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the cycloalkane in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ) in a standard 5 mm NMR tube.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- **$^1\text{H}$  NMR Parameters:** Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **$^{13}\text{C}$  NMR Parameters:** Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is typically employed.
- **Data Processing:** Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).

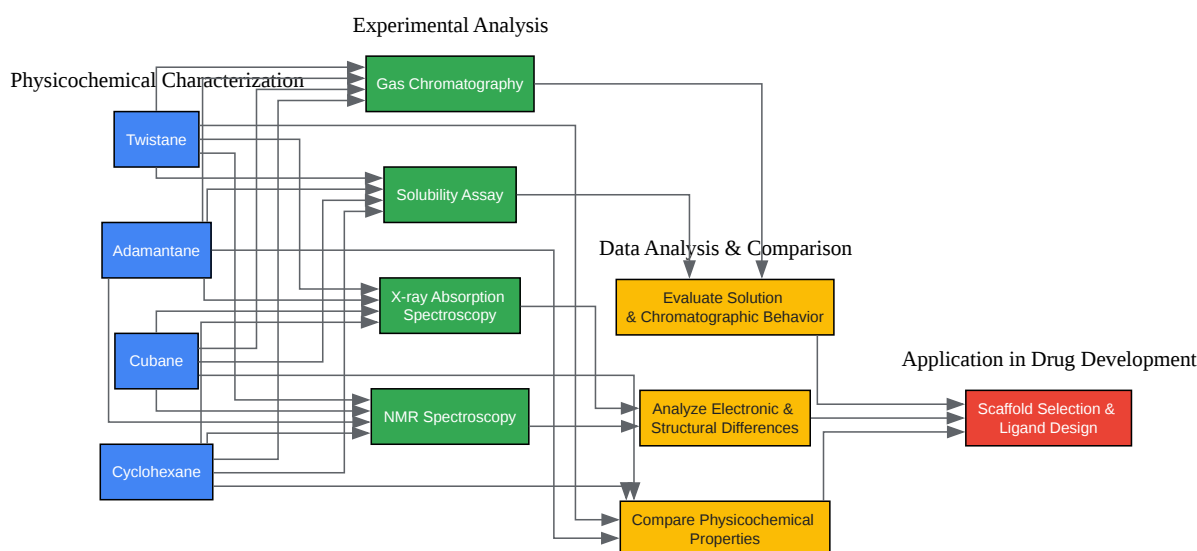
### General Protocol for Solubility Determination

- **Sample Preparation:** Add a known excess amount of the cycloalkane to a vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, DMSO).
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- **Quantification:** Determine the concentration of the dissolved cycloalkane in the supernatant/filtrate using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

- Calculation: Calculate the solubility as the concentration of the cycloalkane in the saturated solution.

## Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of **twistane** and other cycloalkanes.



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Caption: Comparative analysis workflow for cycloalkanes.

## Synthesis of Twistane: A Brief Overview

The original synthesis of **twistane** was reported by H. W. Whitlock in 1962.[2] The key step involves an intramolecular aldol condensation of a bicyclo[2.2.2]octane derivative. Subsequent syntheses have been developed, often starting from more readily available decalin systems.

The following diagram outlines a generalized synthetic approach.



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Caption: Generalized synthetic pathway to **twistane**.

## Conclusion

The cross-referenced data presented in this guide highlights the distinct characteristics of **twistane** in comparison to other cycloalkanes. Its inherent strain, chirality, and unique three-dimensional arrangement make it a compelling scaffold for medicinal chemists. While adamantane offers superior stability and cyclohexane serves as a fundamental, strain-free building block, **twistane** provides a structurally rigid yet conformationally unique alternative. Understanding these comparative properties is crucial for the rational design of novel drug candidates with tailored pharmacological profiles.

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